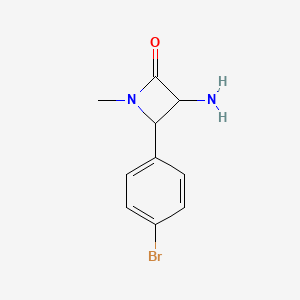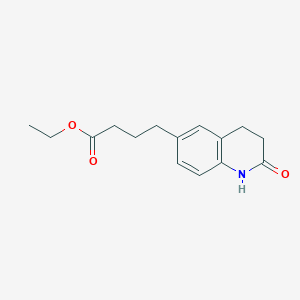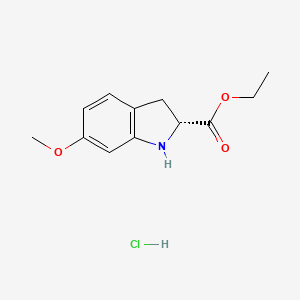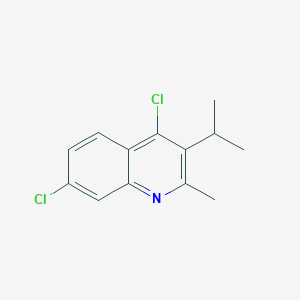
3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is an organic compound that belongs to the azetidinone class. This compound features a four-membered azetidinone ring with an amino group at the 3-position, a bromophenyl group at the 4-position, and a methyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction. This involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the amino and bromophenyl groups allows for specific interactions with target molecules, potentially leading to inhibition or activation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-bromobenzoate: Similar structure but lacks the azetidinone ring.
4-Amino-3-bromophenol: Similar structure but lacks the azetidinone ring and the methyl group.
3-Amino-4-chlorobenzotrifluoride: Similar structure but contains a chlorine atom instead of a bromine atom.
Uniqueness
3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts specific chemical properties and reactivity. The combination of the amino, bromophenyl, and methyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3 |
Clave InChI |
BNTXXYCWNCYPJH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(C1=O)N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)


![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)

![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
